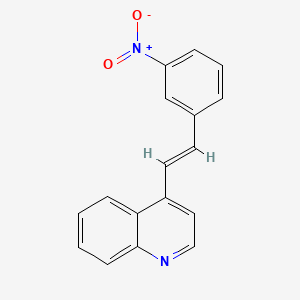

4-(3-Nitrostyryl)quinoline

CAS No.: 74839-90-0

Cat. No.: VC15906774

Molecular Formula: C17H12N2O2

Molecular Weight: 276.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74839-90-0 |

|---|---|

| Molecular Formula | C17H12N2O2 |

| Molecular Weight | 276.29 g/mol |

| IUPAC Name | 4-[(E)-2-(3-nitrophenyl)ethenyl]quinoline |

| Standard InChI | InChI=1S/C17H12N2O2/c20-19(21)15-5-3-4-13(12-15)8-9-14-10-11-18-17-7-2-1-6-16(14)17/h1-12H/b9-8+ |

| Standard InChI Key | RJBVOOOQJOQIDP-CMDGGOBGSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-] |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

4-(3-Nitrostyryl)quinoline features a quinoline backbone (a bicyclic structure comprising a benzene ring fused to a pyridine ring) with a styryl group () substituted at the 4-position. The styryl moiety is further functionalized with a nitro group () at the 3-position of the phenyl ring. The compound’s IUPAC name is 4-[(E)-2-(3-nitrophenyl)vinyl]quinoline, indicating the trans configuration of the double bond in the styryl group .

Key Structural Features:

-

Quinoline core: Responsible for aromaticity and planar geometry.

-

Styryl linkage: Introduces conjugation, enhancing electronic delocalization.

-

Nitro group: Electron-withdrawing substituent that influences reactivity and intermolecular interactions.

Physicochemical Properties

The compound’s molecular weight is 276.294 g/mol. While experimental data on its melting point, boiling point, and solubility are sparse, inferences can be drawn from structurally similar quinolines:

Synthesis and Optimization

Synthetic Routes

Although no direct synthesis of 4-(3-Nitrostyryl)quinoline is documented in the provided sources, plausible methodologies can be extrapolated from related quinoline syntheses:

Heck Coupling Reaction

A palladium-catalyzed coupling between 4-chloroquinoline and 3-nitrostyrene could yield the target compound. This method aligns with protocols for styryl-substituted quinolines :

Conditions:

-

Catalyst: Palladium acetate ().

-

Base: Triethylamine or potassium carbonate.

-

Solvent: DMF or toluene at 80–100°C.

Condensation Approach

Quinoline-4-carbaldehyde could undergo a Knoevenagel condensation with 3-nitrophenylacetonitrile to form the styryl linkage:

Challenges: Steric hindrance from the nitro group may reduce yield, necessitating optimized conditions .

Yield and Scalability

While yields for the target compound are unreported, analogous syntheses of styrylquinolines achieve 60–85% yields under optimized conditions . Scalability is feasible using continuous-flow systems, as demonstrated in industrial quinoline syntheses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume